6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
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Overview
Description
“6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the CAS Number: 1160263-04-6 . It has a molecular weight of 306.15 . The IUPAC name for this compound is 6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is 1S/C15H9Cl2NO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been involved in the synthesis of diverse heterocyclic compounds. For instance, it has been used in the synthesis of 3-Amino-2-carbamoyl-5,6-dihydro-4-(2-furyl)-thieno[2,3-b]-benzo[h]quinoline, which is further reacted to produce various pyrimidinones and other derivatives (Atalla, Bakhite, & Radwan, 1995).
Photophysical Properties
- Research has explored the photophysical, photostability, and reactive oxygen species (ROS) generation properties of new Schiff bases involving quinoline-phenol systems, where furyl groups play a significant role (Rocha et al., 2021).
Applications in Organic Chemistry
- In organic chemistry, the compound has been used for studying various reactions like alkylation, acetylation, and nitration. It has also been used to study the synthesis and transformations of imidazo[4,5-f]quinolines (Pozharskii & Oleinikova, 1971).
Applications in Material Science
- The compound's derivatives have been studied for their potential applications in material science, particularly in the synthesis of novel compounds with potential photophysical properties (Kappenberg et al., 2021).
Antibacterial Applications
- Some derivatives of this compound have been explored for their antibacterial properties. For example, 1-(5'-Nitro-2-furyl)-5-methyl-1,2,4-triazolo[4,3-a]quinoline has shown significant antibacterial activity against certain bacteria (Sadana, Mirza, Aneja, & Prakash, 2003).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPNGVLDSFNIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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